molecular formula C8H7Cl2NO B6185268 N-(2-chlorophenyl)-N-methylcarbamoyl chloride CAS No. 55239-76-4

N-(2-chlorophenyl)-N-methylcarbamoyl chloride

Cat. No.: B6185268
CAS No.: 55239-76-4
M. Wt: 204.1
InChI Key:
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Description

N-(2-chlorophenyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a carbamoyl chloride group attached to a 2-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 2-chloroaniline with phosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroaniline+phosgeneN-(2-chlorophenyl)-N-methylcarbamoyl chloride\text{2-chloroaniline} + \text{phosgene} \rightarrow \text{this compound} 2-chloroaniline+phosgene→N-(2-chlorophenyl)-N-methylcarbamoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety, given the hazardous nature of phosgene. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-(2-chlorophenyl)-N-methylcarbamate and hydrochloric acid.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines under mild conditions to form ureas.

    Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

    Water: Hydrolysis occurs readily in aqueous conditions.

Major Products Formed

    Carbamates: Formed from reactions with alcohols.

    Ureas: Formed from reactions with amines.

    N-(2-chlorophenyl)-N-methylcarbamate: Formed from hydrolysis.

Scientific Research Applications

N-(2-chlorophenyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical agents.

    Agricultural Chemistry: Used in the synthesis of agrochemicals such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable carbamate or urea derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N-methylcarbamate: Similar structure but lacks the chloride group.

    N-(2-chlorophenyl)-N-methylurea: Similar structure but contains a urea group instead of a carbamoyl chloride group.

    2-chloroaniline: Precursor in the synthesis of N-(2-chlorophenyl)-N-methylcarbamoyl chloride.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

55239-76-4

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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